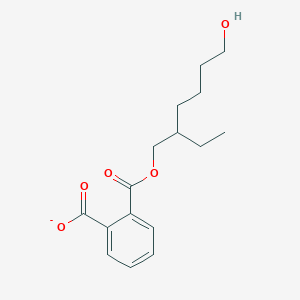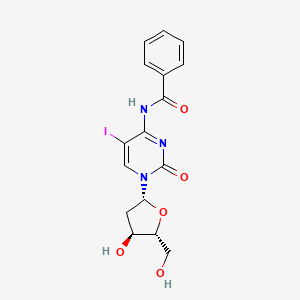
rac threo-Dihydro Bupropion Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac threo-Dihydro Bupropion Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₁₃H₂₁Cl₂NO and its molecular weight is 278.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement de la dépression
Le bupropion est un inhibiteur unique de la recapture de la dopamine et de la norépinéphrine (IRDN) couramment utilisé dans le traitement de la dépression {svg_1}. Il est efficace en tant qu'antidépresseur en lui-même et est souvent prescrit en association avec des inhibiteurs sélectifs de la recapture de la sérotonine dans les cas où une réponse incomplète au premier antidépresseur est observée {svg_2}.
Aide à l'arrêt du tabac
Le bupropion a été utilisé comme complément à l'arrêt du tabac {svg_3}. Il a été développé et commercialisé par le fonds Burroughs Wellcome en 1985 sous les noms commerciaux Wellbutrin et Zyban {svg_4}.
Traitement du TDAH et d'autres dépendances
Le bupropion est également utilisé dans le traitement du trouble déficitaire de l'attention avec hyperactivité (TDAH) et d'autres dépendances {svg_5}. Il a récemment été constaté que les analogues du bupropion agissaient comme des agonistes indirects de la dopamine dans le traitement des dépendances à la cocaïne et aux méthamphétamines {svg_6}.
Gestion du poids
Le bupropion est utilisé pour la gestion du poids {svg_7}. C'est un médicament disponible en clinique utilisé pour le traitement du trouble dépressif majeur, l'arrêt du tabac et le trouble affectif saisonnier {svg_8}.
Recherche pharmacocinétique
Le chlorhydrate de bupropion est utilisé dans la recherche pharmacocinétique pour étudier si les différentes cinétiques de libération des formulations à libération immédiate (IR), à libération prolongée (SR) et à libération prolongée (ER) du chlorhydrate de bupropion modifient son métabolisme {svg_9}.
Recherche environnementale
Des composés marqués isotopiquement stables comme le rac threo-Dihydro Bupropion-[d9] Hydrochloride sont utilisés dans la recherche environnementale comme des étalons de polluants pour la détection de l'air, de l'eau, du sol, des sédiments et des aliments {svg_10}.
Chimie verte
Des efforts sont déployés pour développer un procédé plus vert, plus sûr et plus durable pour la préparation du chlorhydrate de bupropion utilisant la chimie en flux {svg_11}. L'utilisation du brome liquide nauséabond et corrosif a été évitée grâce à l'utilisation de tribromure de pyridinium lié à un polymère et des solvants à caractère environnemental discutable NMP et DMF ont été remplacés par des systèmes de cosolvants plus verts avec un succès appréciable {svg_12}.
Mécanisme D'action
Target of Action
Rac Threo-Dihydro Bupropion Hydrochloride, a metabolite of Bupropion Hydrochloride , primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft .
Mode of Action
This compound exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, leading to an increase in their downstream effects .
Biochemical Pathways
The compound is formed from bupropion via reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . It can also be formed from bupropion by carbonyl reductases . The prolonged action of norepinephrine and dopamine in the neuronal synapse due to the inhibition of their reuptake can lead to various downstream effects, impacting several biochemical pathways .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by the release kinetics of the formulation . Different formulations, such as immediate release (IR), sustained release (SR), and extended release (ER), can alter its metabolism . .
Result of Action
The inhibition of norepinephrine and dopamine reuptake leads to an increase in the concentration of these neurotransmitters in the synaptic cleft . This can result in enhanced neurotransmission, which can have various effects at the molecular and cellular levels, including mood elevation and reduction in depressive symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Safety and Hazards
Orientations Futures
Bupropion is being explored for new applications. For example, it is being studied as a potential treatment for cocaine use disorder in persons receiving methadone for opioid use disorder . It is also used off-label for the management of Attention/Deficit-Hyperactivity Disorder (ADHD) in adults with comorbid bipolar depression to avoid mood destabilization caused by typical stimulant medications used for the treatment of ADHD .
Analyse Biochimique
Biochemical Properties
Rac Threo-Dihydro Bupropion Hydrochloride interacts with several enzymes and proteins. It is formed via oxidation through CYP2B6, and reduction through carbonyl reductases . These interactions are crucial for its role in biochemical reactions .
Cellular Effects
This compound influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions elucidate its mechanism of action .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are being conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors . Research is ongoing to understand its effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. It potentially interacts with various transporters or binding proteins . Studies are being conducted to understand its effects on localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac threo-Dihydro Bupropion Hydrochloride involves the reduction of the carbonyl group in Bupropion Hydrochloride to form the dihydro derivative. The racemic mixture of threo and erythro isomers is then separated using chiral chromatography to obtain rac threo-Dihydro Bupropion Hydrochloride.", "Starting Materials": [ "Bupropion Hydrochloride", "Sodium borohydride", "Methanol", "Chiral stationary phase" ], "Reaction": [ "Bupropion Hydrochloride is dissolved in methanol.", "Sodium borohydride is added to the solution and the mixture is stirred at room temperature for several hours.", "The reaction mixture is then quenched with water and the resulting mixture is extracted with a suitable organic solvent.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude dihydro derivative.", "The crude product is then purified using chiral chromatography on a chiral stationary phase to obtain rac threo-Dihydro Bupropion Hydrochloride." ] } | |
Numéro CAS |
1396889-62-5 |
Formule moléculaire |
C₁₃H₂₁Cl₂NO |
Poids moléculaire |
278.22 |
Synonymes |
rac threo-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol Hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide](/img/structure/B1146648.png)

